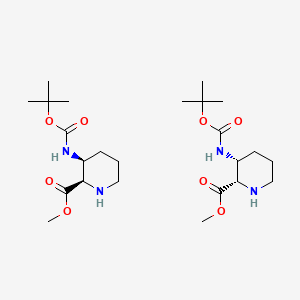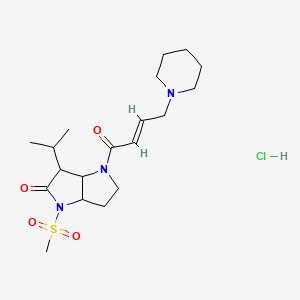![molecular formula C15H17N3O3 B12295825 (1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „(1S,3S,5R)-11-Amino-1-methoxy-4,10-dimethyl-13-methyliden-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-dien-8,12-dion“ ist ein komplexes organisches Molekül mit einer einzigartigen tetracyclischen Struktur.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „(1S,3S,5R)-11-Amino-1-methoxy-4,10-dimethyl-13-methyliden-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-dien-8,12-dion“ beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien werden basierend auf den gewünschten funktionellen Gruppen und der tetracyclischen Kernstruktur ausgewählt. Häufige Synthesewege können umfassen:
Cyclisierungsreaktionen: Bildung des tetracyclischen Kerns durch intramolekulare Cyclisierung.
Einführung funktioneller Gruppen: Anlagerung von Amino-, Methoxy- und Methylidengruppen unter Verwendung spezifischer Reagenzien und Katalysatoren.
Reinigung: Techniken wie Chromatographie und Rekristallisation zur Isolierung der reinen Verbindung.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Hochskalierung der Laborsynthesemethoden beinhalten. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend für eine effiziente großtechnische Produktion. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Ausbeute und Reinheit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung funktioneller Gruppen in höhere Oxidationsstufen.
Reduktion: Reduktion von Doppelbindungen oder funktionellen Gruppen.
Substitution: Austausch funktioneller Gruppen durch andere Atome oder Gruppen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der biologischen Forschung kann die Verbindung auf ihre möglichen Wechselwirkungen mit Biomolekülen wie Proteinen und Nukleinsäuren untersucht werden. Ihre funktionellen Gruppen könnten die Bindung an bestimmte biologische Ziele ermöglichen.
Medizin
Die Verbindung könnte potenzielle therapeutische Anwendungen haben, z. B. als Wirkstoffkandidat für die Behandlung bestimmter Krankheiten. Ihre Wechselwirkungen mit molekularen Zielstrukturen könnten für die Medikamentenentwicklung untersucht werden.
Industrie
In der Industrie könnte die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Mechanismus, über den diese Verbindung ihre Wirkungen ausübt, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Aminogruppe kann an Wasserstoffbrückenbindungen beteiligt sein, während die Methoxy- und Methylidengruppen die Hydrophobie und Bindungsaffinität der Verbindung beeinflussen könnten. Der tetracyclische Kern sorgt für strukturelle Starrheit, was die Spezifität für bestimmte Zielstrukturen erhöhen kann.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione” typically involves multi-step organic reactions. The starting materials are selected based on the desired functional groups and the tetracyclic core structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of amino, methoxy, and methylidene groups using specific reagents and catalysts.
Purification: Techniques such as chromatography and recrystallization to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its functional groups could enable binding to specific biological targets.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases. Its interactions with molecular targets could be explored for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The amino group may participate in hydrogen bonding, while the methoxy and methylidene groups could influence the compound’s hydrophobicity and binding affinity. The tetracyclic core provides structural rigidity, which may enhance specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1S,3S,5R)-11-Amino-1-methoxy-4,10-dimethyl-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-dien-8,12-dion: Fehlt die Methylidengruppe.
(1S,3S,5R)-11-Amino-1-methoxy-4,10-dimethyl-13-methyliden-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-dien-8-on: Fehlt eine der Dionegruppen.
Einzigartigkeit
Das Vorhandensein der Methylidengruppe und die spezifische Anordnung funktioneller Gruppen in „(1S,3S,5R)-11-Amino-1-methoxy-4,10-dimethyl-13-methyliden-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-dien-8,12-dion“ unterscheidet sie von ähnlichen Verbindungen. Diese strukturellen Merkmale können eine einzigartige chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C15H17N3O3 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione |
InChI |
InChI=1S/C15H17N3O3/c1-6-10-13(20)8-5-9-14(17(9)3)18(8)15(10,21-4)7(2)12(19)11(6)16/h5,9,11,14H,2,16H2,1,3-4H3/t9-,11?,14+,15+,17?/m1/s1 |
InChI-Schlüssel |
HWAWPUIXYZBPRG-YKUVYDEXSA-N |
Isomerische SMILES |
CC1=C2C(=O)C3=C[C@@H]4[C@@H](N4C)N3[C@@]2(C(=C)C(=O)C1N)OC |
Kanonische SMILES |
CC1=C2C(=O)C3=CC4C(N4C)N3C2(C(=C)C(=O)C1N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




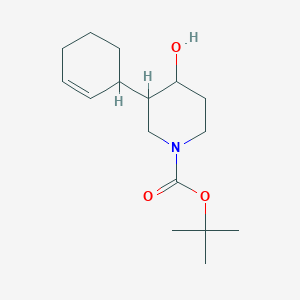
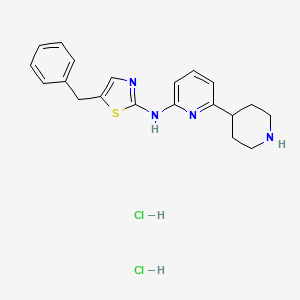

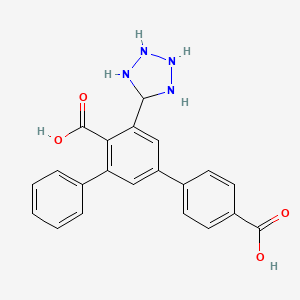
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)

![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)

